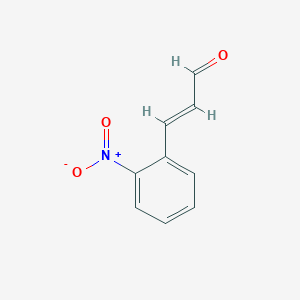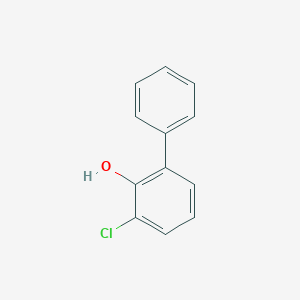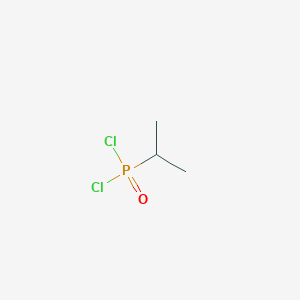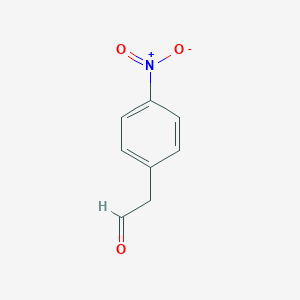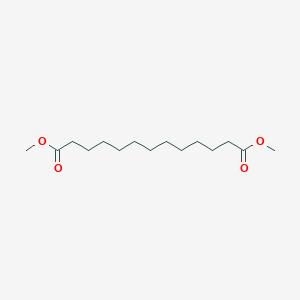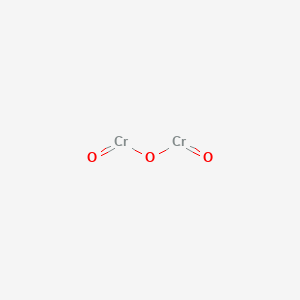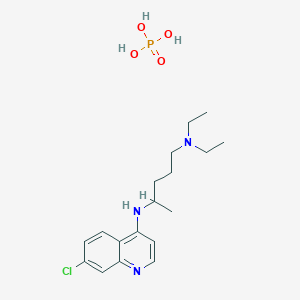
Tanakan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tanakan is a standardized extract of Ginkgo biloba leaves that has been used for several decades to improve cognitive function. It is a popular herbal supplement that has been extensively studied for its therapeutic potential. Tanakan has been shown to have a wide range of biochemical and physiological effects that can improve brain function, enhance memory, and reduce cognitive decline. In
作用機序
The mechanism of action of Tanakan is not fully understood, but it is thought to involve several different pathways. Tanakan has been shown to improve blood flow to the brain, which can enhance cognitive function. It also has antioxidant properties, which can protect the brain from oxidative stress. Tanakan has also been shown to modulate several neurotransmitters, including acetylcholine, norepinephrine, and serotonin, which can improve cognitive function and mood.
生化学的および生理学的効果
Tanakan has a wide range of biochemical and physiological effects that can improve cognitive function and reduce cognitive decline. It has been shown to improve blood flow to the brain, enhance glucose uptake, and increase oxygen consumption. Tanakan also has antioxidant properties, which can protect the brain from oxidative stress. It has been shown to modulate several neurotransmitters, including acetylcholine, norepinephrine, and serotonin, which can improve cognitive function and mood.
実験室実験の利点と制限
One of the advantages of using Tanakan in lab experiments is that it is a standardized extract, which means that the concentration of active compounds is consistent. This makes it easier to control for variables in experiments. However, one of the limitations of using Tanakan in lab experiments is that it contains multiple active compounds, which can make it difficult to isolate the specific mechanism of action.
将来の方向性
There are several future directions for research on Tanakan. One area of research is to explore its potential in treating other neurological conditions, such as Parkinson's disease and multiple sclerosis. Another area of research is to investigate the potential of Tanakan in improving cognitive function in healthy individuals. Additionally, more research is needed to understand the specific mechanisms of action of Tanakan and how it can be used in combination with other therapies to improve cognitive function and reduce cognitive decline.
Conclusion:
In conclusion, Tanakan is a standardized extract of Ginkgo biloba leaves that has been extensively studied for its therapeutic potential. It has a wide range of biochemical and physiological effects that can improve cognitive function, enhance memory, and reduce cognitive decline. Tanakan has been shown to be a safe and effective herbal supplement that can be used to improve brain function in healthy individuals and patients with neurological conditions. Further research is needed to explore its potential in other conditions and to understand its specific mechanisms of action.
合成法
The synthesis of Tanakan involves the extraction of Ginkgo biloba leaves using a solvent extraction method. The leaves are dried and ground into a fine powder, which is then extracted with a solvent such as ethanol or methanol. The resulting extract is then standardized to contain a specific concentration of active compounds, including flavonoids and terpenoids.
科学的研究の応用
Tanakan has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to improve cognitive function in healthy individuals, as well as in patients with dementia and Alzheimer's disease. Tanakan has also been studied for its potential in treating depression, anxiety, and tinnitus.
特性
CAS番号 |
1446-17-9 |
|---|---|
製品名 |
Tanakan |
分子式 |
C18H29ClN3O4P |
分子量 |
417.9 g/mol |
IUPAC名 |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
InChIキー |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
その他のCAS番号 |
50-63-5 |
同義語 |
Chloroquinine phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



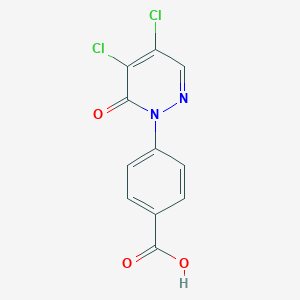
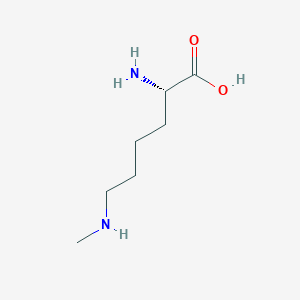
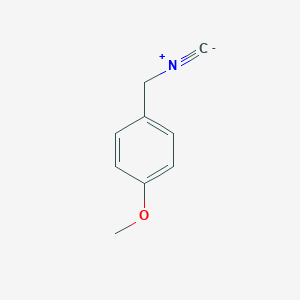
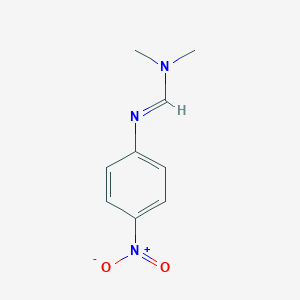
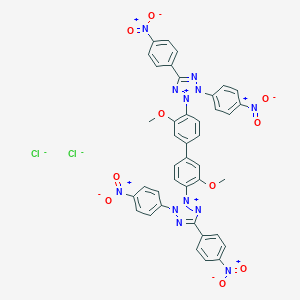
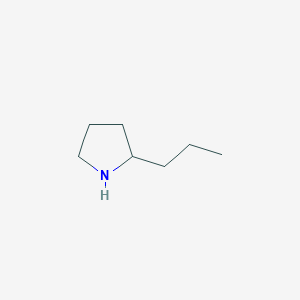
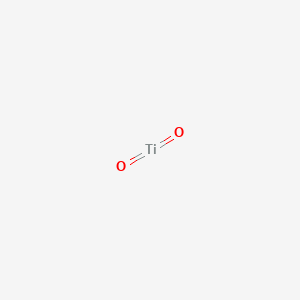
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
